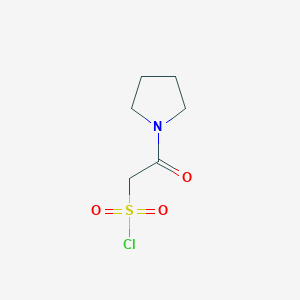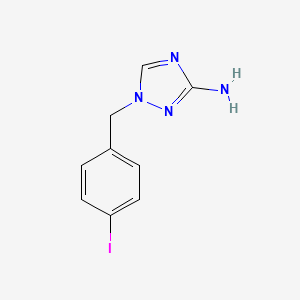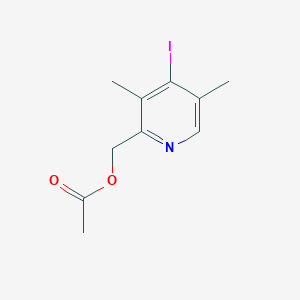
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol It is characterized by the presence of an iodine atom, two methyl groups, and an acetate group attached to a pyridine ring
Métodos De Preparación
The synthesis of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-3,5-dimethylpyridine as the primary starting material.
Acetylation Reaction: The pyridine derivative undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Análisis De Reacciones Químicas
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The iodine atom and acetate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can be compared with other similar compounds, such as:
(4-Bromo-3,5-dimethylpyridin-2-yl)methyl acetate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activities.
(4-Chloro-3,5-dimethylpyridin-2-yl)methyl acetate: Contains a chlorine atom instead of iodine. It may have distinct chemical and physical properties.
(4-Fluoro-3,5-dimethylpyridin-2-yl)methyl acetate: Features a fluorine atom in place of iodine.
Propiedades
Fórmula molecular |
C10H12INO2 |
|---|---|
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
(4-iodo-3,5-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C10H12INO2/c1-6-4-12-9(5-14-8(3)13)7(2)10(6)11/h4H,5H2,1-3H3 |
Clave InChI |
HNYOPULYGWFQPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1I)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


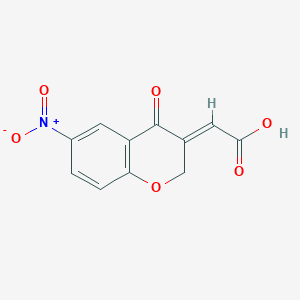

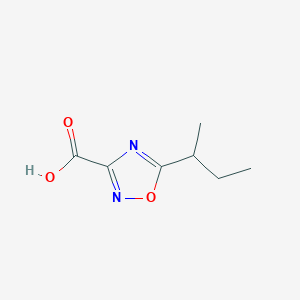
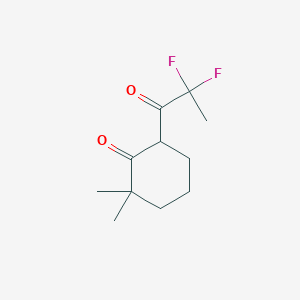
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
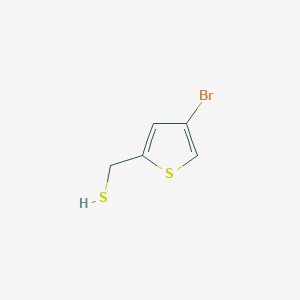
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
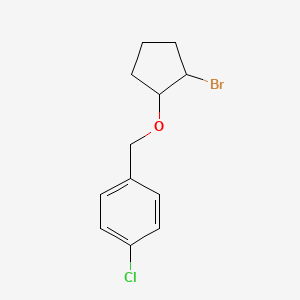
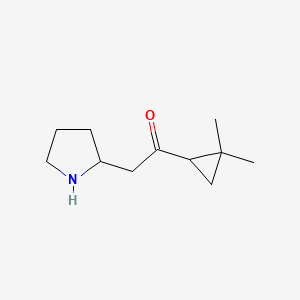
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
